tert-Butyl (3-amino-4-methylphenyl)carbamate

Description

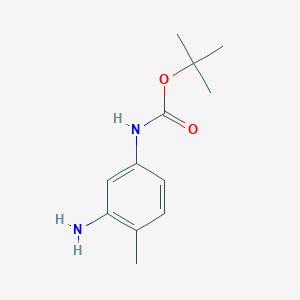

tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS: 660838-05-1) is a carbamate derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 4. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 234.28 g/mol . This compound is widely utilized in pharmaceutical and agrochemical research as a versatile intermediate, particularly in the synthesis of amines via deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(3-amino-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVDUPXBRBXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640838 | |

| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660838-05-1 | |

| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Boc-amino)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Characterization Techniques

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying characteristic peaks corresponding to tert-butyl groups and aromatic protons.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity by detecting molecular ion peaks.

Elemental Analysis : Confirms the composition by matching calculated ratios of carbon, hydrogen, nitrogen, and oxygen against observed values.

Purification Methods

Common purification techniques include:

Column Chromatography : Employing silica gel with a hexane/ethyl acetate gradient.

Recrystallization : Using solvents like ethyl acetate or hexane to obtain pure crystals.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (3-amino-4-methylphenyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted carbamates

- Nitro or nitroso derivatives

- Amines

Scientific Research Applications

Chemistry: tert-Butyl (3-amino-4-methylphenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is explored for its role in the synthesis of pharmacologically active compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Property | This compound | tert-Butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 234.28 | 290.38 | 236.31 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely polar aprotic solvents | EA/MeOH | DMF, THF |

| Key Functional Groups | -NH₂, -CH₃ | -NH₂, thiophene | -NH₂, -CH₂-Boc |

Biological Activity

tert-Butyl (3-amino-4-methylphenyl)carbamate, a carbamate derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications in drug development and as a biochemical tool. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a tert-butyl group, an amino group at the para position relative to a methyl group on a phenyl ring, and a carbamate moiety. These structural elements contribute to its biological activity by influencing its interactions with various biological targets.

The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on these targets, leading to modulation of their activity. Notably, the steric hindrance provided by the tert-butyl group may enhance binding selectivity and affinity for certain molecular targets .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where accumulation of acetylcholine due to enzyme inhibition can ameliorate cognitive deficits .

Table 1: Inhibition Potency Against Acetylcholinesterase

2. Peptide Synthesis

In biological research, this compound serves as a protecting group for amines during peptide synthesis. Its ability to selectively protect functional groups is crucial for the synthesis of complex peptides and proteins .

Case Study 1: In Vitro Studies on Enzyme Inhibition

A study evaluated the inhibitory effects of various carbamates on AChE and butyrylcholinesterase (BChE). The results indicated that this compound demonstrated significant inhibition compared to established drugs like rivastigmine, suggesting its potential as a therapeutic agent in treating cognitive disorders .

Case Study 2: Synthesis Applications

In synthetic organic chemistry, this compound has been utilized as an intermediate in drug synthesis. Its ability to modify biological activity makes it a valuable building block for developing new pharmacologically active compounds .

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl (3-amino-4-methylphenyl)carbamate with high purity and yield?

Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyloxycarbonyl (Boc) protection. A common approach involves reacting 3-amino-4-methylphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. To improve yield (>85%), use a 1.2:1 molar ratio of Boc₂O to the phenolic amine and maintain reaction temperatures between 0–5°C during reagent addition . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify Boc protection (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.5–7.2 ppm for the substituted phenyl group) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from ethanol/water. Use SHELX-97 for structure refinement, leveraging hydrogen-bonding patterns (e.g., N–H···O interactions between the carbamate and amino groups) to resolve molecular packing .

- Mass Spectrometry : ESI-MS or HRMS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: The compound is moisture-sensitive due to the Boc group. Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass containers. Avoid exposure to acids, bases, or elevated temperatures (>40°C), which can hydrolyze the carbamate to release CO₂ and the parent amine . Monitor decomposition via TLC (hexane/ethyl acetate, 3:1) or periodic NMR analysis.

Advanced Research Questions

Q. How can diastereomeric impurities arising during synthesis be resolved?

Methodological Answer: Diastereomers may form if the synthetic route involves chiral intermediates. Use chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane/isopropanol) for separation. For preparative-scale resolution, employ recrystallization in a solvent system like methanol/water, leveraging differential solubility of enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on the carbamate’s electrophilic carbonyl carbon and steric effects from the tert-butyl group. Compare computed reaction pathways (e.g., SN2 vs. SN1) with experimental kinetic data from NMR monitoring of reactions with alkyl halides or amines .

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example:

- Solvent Polarity : Aromatic proton shifts vary between DMSO-d₆ (hydrogen-bonding solvent) and CDCl₃. Re-run spectra in multiple solvents and compare with literature .

- Tautomeric Equilibria : Use variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., keto-enol tautomerism in derivatives). Assign peaks via 2D experiments (COSY, HSQC) .

Q. What strategies mitigate side reactions when using this compound as a building block in peptide coupling?

Methodological Answer: The Boc group can undergo premature cleavage under acidic conditions. Optimize coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.